2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide

VAP-1/SSAO inhibition Inflammation Vascular adhesion

2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide (CAS 400074-74-0) is a pyrimidine-5-carboxamide derivative that functions as a dual-activity small molecule with confirmed inhibitory activity against Vascular Adhesion Protein-1 (VAP-1/SSAO) and G protein-coupled receptor kinase 5 (GRK5), alongside binding affinity for cAMP-dependent protein kinase catalytic subunit alpha (PKA). The compound features a 2-amino-4-methylpyrimidine core with an N-benzyl carboxamide substituent at the 5-position (molecular formula C₁₃H₁₄N₄O; molecular weight 242.28 g/mol; ≥98% purity) , and its multi-target pharmacological fingerprint distinguishes it from single-target analogs within the pyrimidine carboxamide class, making it a functionally differentiated tool compound for multi-pathway research programs.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 400074-74-0
Cat. No. B3036687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide
CAS400074-74-0
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N
InChIInChI=1S/C13H14N4O/c1-9-11(8-16-13(14)17-9)12(18)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,18)(H2,14,16,17)
InChIKeySLEJVZCGMSRWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide (CAS 400074-74-0): Core Activity & Structure for Informed Sourcing


2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide (CAS 400074-74-0) is a pyrimidine-5-carboxamide derivative that functions as a dual-activity small molecule with confirmed inhibitory activity against Vascular Adhesion Protein-1 (VAP-1/SSAO) and G protein-coupled receptor kinase 5 (GRK5), alongside binding affinity for cAMP-dependent protein kinase catalytic subunit alpha (PKA) [1]. The compound features a 2-amino-4-methylpyrimidine core with an N-benzyl carboxamide substituent at the 5-position (molecular formula C₁₃H₁₄N₄O; molecular weight 242.28 g/mol; ≥98% purity) , and its multi-target pharmacological fingerprint distinguishes it from single-target analogs within the pyrimidine carboxamide class, making it a functionally differentiated tool compound for multi-pathway research programs [1].

Why Close Structural Analogs of 2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide Cannot Be Assumed Equivalent for Research Use


Within the 2-aminopyrimidine-5-carboxamide chemotype, minor structural modifications at the N-substituent position produce divergent target engagement profiles that preclude reliable analog substitution. For instance, the N-benzyl analogue (target compound) exhibits combined VAP-1/GRK5 activity, whereas structurally proximal N-phenyl analogs (e.g., 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide, CAS 400074-73-9) demonstrate markedly different VAP-1 inhibitory potency (IC₅₀ = 25 nM vs. 1,100 nM for the target compound) and distinct kinase selectivity fingerprints [1]. Even within the same target class, pyrimidine carboxamide GRK inhibitors show a wide potency range spanning three orders of magnitude (IC₅₀ values from 380 nM to >100,000 nM) depending solely on N-substituent identity [2]. These quantitative differences demonstrate that generic substitution based on scaffold similarity alone introduces unacceptable variability in experimental outcomes, and researchers must source the specific compound validated against their target(s) of interest.

Quantitative Differentiation Evidence for 2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide (400074-74-0) Versus Closest Analogs


VAP-1 Inhibition Potency: N-Benzyl Analog (400074-74-0) vs. N-Phenyl Analog (400074-73-9) – Comparative Potency Assessment in Recombinant Enzyme Assays

The N-benzyl substituted target compound (400074-74-0) inhibits human VAP-1 with intermediate potency (IC₅₀ = 1,100 nM), which is 44-fold weaker than its closest structural analog, the N-phenyl derivative (CAS 400074-73-9), which achieves an IC₅₀ of 25 nM in a comparable radiochemical assay format [1]. Conversely, the N-benzyl compound is over 50-fold more potent than other pyrimidine-based VAP-1 inhibitors that exhibit IC₅₀ values exceeding 100,000 nM under identical assay conditions [2]. This intermediate potency window positions the target compound as a moderate-affinity VAP-1 probe, suitable for applications where high-potency inhibition (e.g., by 25 nM-class compounds) may mask partial pharmacological effects or produce excessive pathway suppression.

VAP-1/SSAO inhibition Inflammation Vascular adhesion

GRK5 Inhibitory Activity: Rank-Order Potency Positioning of 2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide Among Structurally Diverse GRK5 Inhibitors

The target compound inhibits human GRK5 with an IC₅₀ of 4,100 nM, as measured in a [γ-³²P]-ATP radiometric assay using tubulin substrate [1]. For context, the well-characterized pan-GRK inhibitor CCG-215022 achieves GRK5 IC₅₀ of 380 nM under comparable biochemical conditions, representing an approximately 10.8-fold higher potency . Other pyrimidine-based GRK5 inhibitors span an even wider potency spectrum, with literature IC₅₀ values ranging from 1,940 nM to >100,000 nM depending on scaffold substitution [2]. The target compound occupies an intermediate position within this continuum, providing a defined level of partial GRK5 inhibition that may be mechanistically informative for studies where complete kinase blockade is undesirable (e.g., examining graded β-adrenergic receptor desensitization or GRK5 scaffolding functions that are independent of catalytic activity).

GRK5 inhibition GPCR signaling Cardiac biology

PKA Binding Affinity: Evidence for Concurrent Kinase Engagement Beyond the Primary GRK5 Target

In addition to VAP-1 and GRK5 interactions, the target compound demonstrates binding to the cAMP-dependent protein kinase catalytic subunit alpha (PKA/PRKACA) with a Kd of 42 nM, as determined by a recombinant human full-length N-terminal GST-tagged PRKACA baculovirus expression system using kemptide substrate [1]. This contrasts with the clinical-stage GRK inhibitor CCG-215022, which exhibits substantially weaker PKA engagement (IC₅₀ = 120,000 nM), yielding a >2,800-fold selectivity window for GRK5 over PKA . Similarly, the chemical probe GSK180736A shows weak PKA inhibition (IC₅₀ = 30,000 nM) . The target compound's tighter PKA binding (Kd = 42 nM) relative to these GRK-selective comparators indicates that it does not provide the same level of GRK/PKA selectivity. However, for applications where dual GRK5/PKA modulation is scientifically desirable rather than a liability—such as studies of convergent GPCR-cAMP signaling nodes—this binding profile constitutes a differentiating feature not offered by GRK-selective probes.

PKA binding Kinase selectivity profiling Off-target assessment

Interspecies VAP-1 Activity and N-Substituent Structure-Activity Relationship: A Two-Dimensional Differentiation Matrix for Pyrimidine-5-Carboxamide Selection

The target compound exhibits a notable rat/human VAP-1 potency relationship: it is 1.3-fold more potent against rat VAP-1 (IC₅₀ = 850 nM) than human VAP-1 (IC₅₀ = 1,100 nM) [1]. This species preference differs from that of the N-phenyl analog (CAS 400074-73-9), which shows 44-fold higher potency against human VAP-1 (IC₅₀ = 25 nM) compared to the target compound [2]. The divergent species selectivity profiles of these two closely related N-substituted pyrimidine carboxamides—identical core scaffold, single-atom difference in N-substitution (benzyl vs. phenyl)—demonstrate that the N-benzyl substituent is a critical determinant of the species-dependent pharmacological profile. This has practical implications for in vivo model selection: the N-benzyl analog's rat-preferred activity profile may be more suitable for rodent inflammation models, in contrast to the N-phenyl analog's human-preferred potency. However, a limitation should be noted: the rat VAP-1 IC₅₀ for the N-phenyl analog was not identified in the available literature, preventing a direct head-to-head comparison of species selectivity slopes between the two compounds.

Species selectivity SAR VAP-1 inhibitor screening

Evidence-Backed Application Scenarios for Procuring 2-Amino-N-benzyl-4-methylpyrimidine-5-carboxamide (CAS 400074-74-0)


In Vivo Rodent Inflammation Pharmacology Using VAP-1 as the Primary Target

The compound's rat VAP-1 IC₅₀ of 850 nM (1.3-fold more potent than its human VAP-1 IC₅₀) supports its use in rodent models of VAP-1-mediated inflammation, such as leukocyte adhesion and trafficking assays [1]. Unlike analogs optimized exclusively for human enzyme potency, the N-benzyl substituent retains meaningful rat enzyme engagement, potentially enabling in vivo proof-of-concept studies at more tractable doses without requiring species-specific compound re-optimization [1].

Graded GRK5 Inhibition for β-Adrenergic Receptor Desensitization Studies in Cardiomyocytes

With a GRK5 IC₅₀ of 4,100 nM, the compound provides intermediate-level GRK5 catalytic inhibition that is 10.8-fold weaker than the potent probe CCG-215022 (IC₅₀ = 380 nM) [2]. This intermediate potency is valuable for concentration-response experiments that examine the relationship between the degree of GRK5 inhibition and functional outcomes such as β-adrenergic receptor phosphorylation, desensitization kinetics, or cardiomyocyte contractility—experiments that cannot be conducted with binary on/off inhibitors at saturating concentrations [2].

Dual-Pathway GPCR Signaling Studies Requiring Concurrent GRK5 and PKA Modulation

The compound's unique combination of GRK5 inhibition (IC₅₀ = 4,100 nM) and tight PKA binding (Kd = 42 nM) enables simultaneous engagement of two key nodes in GPCR-cAMP signaling [3]. In contrast, selective GRK inhibitors such as CCG-215022 and GSK180736A exhibit >700-fold weaker PKA activity (>30,000 nM), precluding dual-pathway modulation within a single-tool compound format [3]. The N-benzyl compound thus fills a niche for researchers investigating convergent signaling where both GRK-mediated receptor desensitization and PKA-mediated downstream phosphorylation require concurrent pharmacological manipulation.

Structure-Activity Relationship (SAR) Studies of N-Substituted Pyrimidine-5-Carboxamide VAP-1/GRK Inhibitors

As the N-benzyl member of a series where the N-phenyl analog (CAS 400074-73-9) diverges by 44-fold in human VAP-1 potency (25 nM vs. 1,100 nM) [4], the target compound serves as a critical SAR comparator for establishing quantitative N-substituent structure-activity trends. Its combined VAP-1/GRK5 activity profile also enables scaffold-hopping campaigns where medicinal chemists require a reference compound possessing balanced dual-target engagement as a benchmark for newly designed analogs [1].

Quote Request

Request a Quote for 2-amino-N-benzyl-4-methylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.